Synthesis and manufacturing methods of C.I. 60753
Synthesis and manufacturing methods of C.I. 60753
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Blue 104
Chemical Identity:
-
C.I. Name: Solvent Blue 104
-
Chemical Name: 1,4-bis(2,4,6-trimethylphenylamino)anthraquinone[1]
-
Alternate Names: 1,4-Bis(mesitylamino)anthraquinone, Solvaperm Blue 2B, Sandoplast Blue 2B[1]
-
CAS Number: 116-75-6[2]
-
Molecular Formula: C₃₂H₃₀N₂O₂[2]
-
Molecular Weight: 474.59 g/mol [2]
Introduction
C.I. Solvent Blue 104 is a synthetic organic dye derived from anthraquinone (B42736), valued for its vibrant blue color and high stability.[2] Its primary applications are in the coloring of various polymers and plastics such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC), due to its excellent heat resistance (up to 300°C) and high lightfastness.[2] It is also utilized in printing inks, paints, coatings, and for coloring fuels and lubricants.[2] This guide provides a detailed overview of the synthesis and manufacturing processes for C.I. Solvent Blue 104, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis Overview
The principal manufacturing method for C.I. Solvent Blue 104 is the condensation reaction of an anthraquinone derivative with an aromatic amine.[2][3] Specifically, it involves the reaction of 1,4-dihydroxyanthraquinone (commonly known as quinizarin), often in combination with its leuco form (1,4-dihydroxyanthracene-9,10-dione), with two equivalents of 2,4,6-trimethylaniline (B148799) (mesidine).[3] Boric acid is a key component in this process, acting as a catalyst and facilitating the reaction.[3][4]
The general synthesis workflow can be visualized as follows:
Experimental Protocols & Quantitative Data
Detailed experimental procedures have been outlined in various patents and technical documents. The following protocols are based on published methods and provide a comprehensive guide to the synthesis.
Protocol 1: Boric Acid Catalyzed Synthesis
This method is a common approach utilizing boric acid to facilitate the condensation reaction.
Methodology:
-
Charging the Reactor: A reaction vessel is charged with 2,4,6-trimethylaniline. While stirring, 1,4-dihydroxyanthraquinone, the leuco compound of 1,4-dihydroxyanthraquinone, boric acid, and a catalyst (such as salicylic (B10762653) acid, acetic acid, or hydroxyacetic acid) are added.[4][5]
-
Reaction: The mixture is heated under nitrogen to a temperature between 115°C and 130°C.[3][4] This temperature is maintained for a period ranging from 4 to 18 hours, during which the water formed in the reaction is distilled off.[3][4][5] The reaction's completion can be monitored using thin-layer chromatography.[3]
-
Oxidation & Isolation: After the condensation is complete, the mixture is cooled to approximately 100°C, and air is introduced for several hours to ensure the complete oxidation of any remaining leuco compound.[3]
-
Precipitation: The reaction mixture is then cooled further to 50-70°C, and methanol is added dropwise to precipitate the product.[3][4]
-
Purification: The resulting suspension is filtered (typically under vacuum) at around 60°C. The filter cake is then washed sequentially with hot methanol and hot water to remove unreacted starting materials and by-products.[3]
-
Drying: The final product, a blue crystalline powder, is dried under vacuum at approximately 50°C.[3]
Quantitative Data for Synthesis Protocols:
| Parameter | Protocol 1 (Example A)[5] | Protocol 1 (Example B)[5] | Protocol 2[3] |
| Reactants | |||
| 2,4,6-Trimethylaniline | 1500 kg | 1200 kg | 153 g |
| 1,4-Dihydroxyanthraquinone | 425 kg | 300 kg | 20.0 g |
| Leuco-Quinizarin | 175 kg | 150 kg | 23.0 g |
| Boric Acid | 75 kg | 80 kg | 5.84 g |
| Catalyst | 75 kg (Salicylic Acid) | 100 kg (Acetic Acid) | 7.84 g (90% Lactic Acid) |
| Reaction Conditions | |||
| Temperature | 125°C | 130°C | 115°C -> 145°C |
| Time | 18 hours | 15 hours | 4 hours at 115°C, then 6 hours at 145°C |
| Post-Processing | |||
| Methanol (for precipitation) | Not specified | Not specified | 220 ml |
| Yield | Not specified | Not specified | 71.1 g (83.9% of theory) |
Note: The ratios and specific catalysts can be adjusted to optimize yield and purity, as demonstrated in various patents.
Reaction Mechanism Overview
The synthesis of C.I. Solvent Blue 104 from quinizarin and mesidine is a nucleophilic substitution reaction on the anthraquinone core. The process can be conceptually broken down into several stages, facilitated by boric acid.
-
Activation of Quinizarin: Boric acid reacts with the hydroxyl groups of quinizarin to form a boric ester intermediate. This step increases the electrophilicity of the carbon atoms at positions 1 and 4 of the anthraquinone ring.
-
Nucleophilic Attack: The nitrogen atom of the 2,4,6-trimethylaniline acts as a nucleophile and attacks the activated carbon atom (position 1 or 4).
-
Substitution and Dehydration: This is followed by the elimination of water and the boric acid moiety to form the C-N bond, resulting in a mono-substituted intermediate.
-
Second Substitution: The process is repeated at the second hydroxyl group position, leading to the final di-substituted product, C.I. Solvent Blue 104.
Conclusion
The manufacturing of C.I. Solvent Blue 104 is a well-established process centered on the condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline. Key to a successful and efficient synthesis are the precise control of reaction temperature, the use of catalysts like boric acid to activate the substrate, and a thorough purification process to achieve the high-purity crystalline powder required for its industrial applications. The methods described provide a robust framework for the production of this commercially important dye.
References
- 1. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Solvent Blue 104 synthesis - chemicalbook [chemicalbook.com]
- 4. CN106675081A - Environment-friendly preparation method of solvent blue 104 dye - Google Patents [patents.google.com]
- 5. A kind of environment-friendly preparation method of solvent blue 104 dye - Eureka | Patsnap [eureka.patsnap.com]
